molecular formula C25H22N2O4S B2518129 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-86-9

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2518129
CAS No.: 900136-86-9
M. Wt: 446.52
InChI Key: OXVFTWKCZXLGRX-UHFFFAOYSA-N
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Description

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione (CAS 900136-86-9) is a synthetic small molecule with a molecular formula of C25H22N2O4S and a molecular weight of 446.52 g/mol . This compound features a distinctive hybrid structure, combining an anthracene-9,10-dione core with a 4-benzylpiperazine sulfonyl group. The anthracene-9,10-dione scaffold is a chromophore of significant research interest, as it is the foundational structure for a class of potent antitumor agents, including the anthracycline antibiotics and synthetic compounds like mitoxantrone . These related compounds are known to interact with DNA, and derivatives have been studied for their cytotoxic properties and ability to regulate inflammatory mediators such as nitric oxide, IL-1β, and TNF-α in cellular models . The incorporation of the 4-benzylpiperazine moiety, a common feature in pharmacologically active compounds, may contribute to interactions with various biological targets and enhance the molecule's properties . This combination of structural features makes this compound a promising candidate for research in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and immunomodulatory agents. Researchers can utilize this compound to explore its mechanism of action, DNA-binding capabilities, and cytotoxic or anti-inflammatory effects. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c28-24-20-8-4-5-9-21(20)25(29)23-16-19(10-11-22(23)24)32(30,31)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFTWKCZXLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of anthracene-9,10-dione, which is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated anthracene-9,10-dione is then reacted with 4-benzylpiperazine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonylated anthraquinones, while substitution reactions could introduce new functional groups onto the piperazine or anthracene moieties .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione exhibit potential antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in treating depression.

Case Study: Antidepressant Evaluation

In a study evaluating various piperazine derivatives, compounds were synthesized and screened for their ability to inhibit serotonin reuptake. The results demonstrated that certain derivatives exhibited comparable efficacy to established antidepressants like fluoxetine and imipramine .

CompoundMechanism of ActionEfficacy Compared to Standard
This compoundSerotonin reuptake inhibitionComparable to fluoxetine

Anticancer Properties

The sulfonamide group in this compound enhances its potential as an anticancer agent. Sulfonamide derivatives have been shown to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and enzyme inhibition.

Mechanistic Insights

Research indicates that compounds with sulfonamide functionalities can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX leads to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Case Study: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that derivatives of sulfonamides exhibited significant cytotoxicity, with IC50 values indicating potent activity against MDA-MB-231 cells. The compound induced apoptosis significantly more than controls .

CompoundTarget EnzymeIC50 (nM)Effect on Tumor Cells
This compoundCarbonic anhydrase IX10.93Induces apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its ability to disrupt bacterial growth by inhibiting essential enzymes.

Case Study: Antibacterial Screening

In a comparative study, several sulfonamide derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity at low concentrations, showcasing its potential as a therapeutic agent against infections .

CompoundBacterial StrainInhibition (%) at 50 µg/mL
This compoundStaphylococcus aureus80.69%

Mechanism of Action

The mechanism of action of 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine moiety can enhance binding affinity. The anthracene core provides a rigid framework that can facilitate specific interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Cytotoxic Activity

Several aminoanthraquinones exhibit potent cytotoxicity:

  • 5a and 5b showed IC50 values of 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells .
  • 2-(4-(Diphenylamino)phenyl)anthracene-9,10-dione (TPAAQ), when incorporated into MOF-199 nanoparticles, enhanced PDT efficacy by minimizing reactive oxygen species (ROS) loss .

The target compound’s benzylpiperazine-sulfonyl group may modulate cytotoxicity through enhanced cellular uptake or altered interaction with DNA/topoisomerases, though direct data are needed.

Physicochemical and Structural Properties

  • LogP and Solubility: The phenylethynyl derivative (logP 3.86) is more lipophilic than amino derivatives (e.g., 5a, logP unlisted but likely lower due to polar amino groups). The sulfonyl-piperazine group in the target compound may balance lipophilicity and solubility.
  • Hydrogen Bonding : Parietin (an anthracene-9,10-dione natural product) forms hydrogen bonds with lysine and glutamine residues via carbonyl and hydroxyl groups . The sulfonyl group in the target compound could engage in stronger H-bonding or ionic interactions.
Table 2: Molecular Properties of Anthracene-9,10-dione Derivatives
Compound Molecular Weight (g/mol) logP Key Functional Groups
2-((4-Benzylpiperazin-1-yl)sulfonyl)… ~450 (estimated) ~2.5 Sulfonyl, piperazine
2-(2-Phenylethynyl)… (CAS 83790-93-6) 308.33 3.86 Phenylethynyl
TPAAQ ~400 (estimated) ~4.0 Diphenylamino
5a ~295 N/A Butylamino

Biological Activity

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, supported by case studies and relevant data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of anthracene-9,10-dione with a sulfonamide derivative containing a benzylpiperazine moiety. The resulting compound is characterized using various spectroscopic techniques including:

  • Infrared Spectroscopy (IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and environment.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of anthracene derivatives. For instance, a study synthesized various anthracene sulfonamide derivatives and tested their cytotoxicity against different cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7) cells. The findings revealed that some derivatives exhibited significant selective cytotoxicity:

CompoundCell LineIC50 (µM)Observations
2aHCT-1165.0High selectivity
2bMCF-73.2Induced apoptosis
2cHepG24.5Cell cycle arrest at G2/M phase

These results indicate that modifications to the anthracene core can enhance biological activity against specific cancer types .

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in a dose-dependent manner.
  • Induction of Apoptosis : Studies indicate that treated cells exhibit typical apoptotic features such as chromatin condensation and DNA fragmentation.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing further progression of the cell cycle and leading to cell death .

Case Studies

A notable case study involved the evaluation of this compound in animal models. In vivo experiments demonstrated significant tumor growth inhibition in xenograft models when treated with varying doses of the compound, without substantial toxicity observed in normal tissues .

Q & A

Q. How does the aqueous solubility of this compound compare to other anthraquinone derivatives, and what structural features influence it?

  • Methodological Answer : Solubility is enhanced by sulfonyl and piperazinyl groups, which introduce polar interactions. Symmetry in the anthracene core reduces crystal lattice energy, favoring solubility. Comparative studies using UV-Vis spectroscopy or HPLC under buffered conditions (pH 7.4) show that substituent bulkiness (e.g., benzyl groups) can lower solubility due to hydrophobic effects .

Q. What spectroscopic techniques are most effective for characterizing its purity and structural conformation?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl and piperazine linkages. IR spectroscopy identifies sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1670 cm1^{-1}) stretches. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while X-ray crystallography resolves π-stacking interactions in the anthracene core .

Advanced Research Questions

Q. What DNA-binding mechanisms are exhibited by this compound, and how do substituent positions (e.g., sulfonyl vs. piperazinyl) alter binding modes?

  • Methodological Answer : Intercalation is assessed via thermal denaturation (ΔTm\Delta T_m) and ethidium bromide displacement assays. Substituents at the 2-position (sulfonyl-piperazine) favor threading intercalation, where side chains occupy both DNA grooves, as shown by stopped-flow kinetics and molecular dynamics simulations. Compare with 1,4-disubstituted analogs, which bind classically (single groove occupation) .

Q. How can computational modeling (DFT, MD) predict reactive sites for functionalization or adsorption on nanomaterials like fullerenes?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic regions (e.g., anthracene’s C9/C10 positions). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model adsorption on C60, showing preferential binding via the sulfonyl group. Solubility parameters (δ\delta) derived from MD correlate with experimental logP values .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. DNA damage) across cell lines?

  • Methodological Answer : Use panel-based assays (MTT, Comet assay) to differentiate mechanisms. For instance, IC50 variations in leukemia vs. solid tumor cells may reflect differences in redox cycling (anthraquinone-mediated ROS generation) or topoisomerase inhibition. Cross-validate with gene expression profiling (RNA-seq) to identify pathways like p53 activation .

Q. How do solvent polarity and counterion selection during crystallization affect polymorph formation?

  • Methodological Answer : High-polarity solvents (e.g., DMSO) favor solvate formation, while low-polarity solvents (toluene) yield anhydrous polymorphs. Counterions (e.g., Na+^+ vs. K+^+) influence crystal packing via ion-dipole interactions. Screen using differential scanning calorimetry (DSC) and powder XRD to map phase diagrams .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Bootstrap resampling quantifies confidence intervals for IC50 values. For synergistic studies (e.g., with cisplatin), apply Chou-Talalay combination indices to distinguish additive vs. synergistic effects .

Q. How can fluorescence quenching assays quantify interactions with serum albumin (e.g., HSA/BSA) for pharmacokinetic profiling?

  • Methodological Answer : Monitor tryptophan emission (λex\lambda_{ex} = 280 nm; λem\lambda_{em} = 340 nm) upon titrating the compound. Calculate binding constants (KbK_b) via Stern-Volmer plots. Thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) from van’t Hoff analysis reveal hydrophobic or electrostatic dominance .

Q. What in silico tools predict metabolic stability and cytochrome P450 interactions?

  • Methodological Answer : Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., N-debenzylation of piperazine). Docking simulations (AutoDock Vina) with CYP3A4 identify potential inhibition. Validate with hepatic microsome assays and LC-MS metabolite profiling .

Contradiction Resolution

Q. How to reconcile discrepancies between computational predictions and experimental DNA-binding affinities?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in MD simulations. Experimentally, use surface plasmon resonance (SPR) to measure on/off rates (konk_{on}, koffk_{off}) and compare with simulated values. Adjust for solvent effects (e.g., ionic strength) that are often oversimplified in models .

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